Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate
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Overview
Description
Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a hydroxy group and a methyloxan ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate typically involves esterification reactions. One common method is the reaction of 4-(2-hydroxy-6-methyloxan-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production time. These methods often use advanced catalysts and optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving esters.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce alcohols and acids. The hydroxy group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate can be compared to other esters such as methyl acetate and ethyl acetate. Unlike these simpler esters, this compound has a more complex structure with additional functional groups, making it more versatile in chemical reactions and applications .
Similar compounds include:
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
These compounds share the ester functional group but differ in their specific structures and properties.
Properties
CAS No. |
92841-19-5 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 4-(2-hydroxy-6-methyloxan-2-yl)butanoate |
InChI |
InChI=1S/C11H20O4/c1-9-5-3-7-11(13,15-9)8-4-6-10(12)14-2/h9,13H,3-8H2,1-2H3 |
InChI Key |
HGZPTTZQIZZFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)(CCCC(=O)OC)O |
Origin of Product |
United States |
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